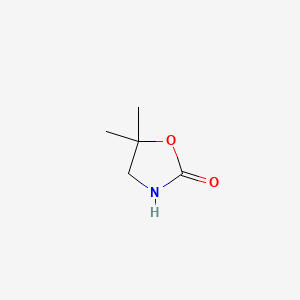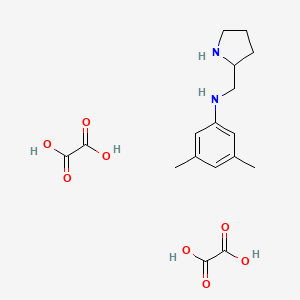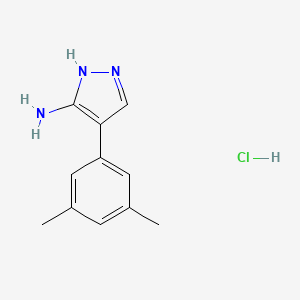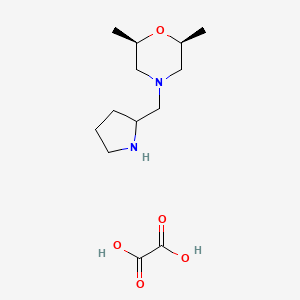
(R)-1,3-Dimethylpiperazine dihydrochloride
Vue d'ensemble
Description
“®-1,3-Dimethylpiperazine dihydrochloride” is a chemical compound with the molecular formula C5H12N2 · 2HCl and a molecular weight of 173.08 g/mol . It is also known as "®-3-Piperidinaminedihydrochloride" .
Synthesis Analysis
The synthesis of N-heterocycles such as piperidines often involves the use of chiral auxiliaries like tert-butanesulfinamide . Piperazine, a key component of several drugs, is commonly used in medicinal chemistry .Molecular Structure Analysis
The molecular structure of “®-1,3-Dimethylpiperazine dihydrochloride” can be analyzed using techniques like single-crystal X-ray diffraction (SC-XRD) analysis . The compound appears as a white to light yellow powder to crystal .Chemical Reactions Analysis
The Griess test, an analytical chemistry test, can detect the presence of nitrite ion in solution, which is relevant for compounds like "®-1,3-Dimethylpiperazine dihydrochloride" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-1,3-Dimethylpiperazine dihydrochloride” can be influenced by factors such as its molecular structure, functional groups, and degradation .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Properties
- Molecular Structure and Hydrogen Bonding : The molecular structure of N,N'-dimethylpiperazine derivatives, including interactions with hydrohalides like HCl, has been studied. These compounds form structures with strong hydrogen bonds and display specific conformational characteristics (Dega-Szafran et al., 2002).
Synthesis and Chemical Reactions
- Synthesis of Derivatives : (R)-1,3-Dimethylpiperazine has been used in the synthesis of various chemical compounds, demonstrating its utility in creating diverse molecular structures (Kalogirou et al., 2020).
Nuclear Spin Resonance and Relaxation
- Spin Resonance Studies : The 14N nuclear quadrupole resonance in N,N'-dimethylpiperazine has been investigated, revealing insights into molecular rotation and relaxation times at different temperatures (Tzalmona & Kaplan, 1974).
Crystal and Molecular Structure Analysis
- Crystal Structure Analysis : The crystal structure of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, has been determined, providing insights into the conformational properties of such molecules (Bassi & Scordamaglia, 1977).
Resonance Raman Spectroscopy
- Vibrational Spectroscopy Studies : Research on the radical cation of N,N-dimethylpiperazine using resonance Raman spectroscopy has contributed to understanding the molecular geometry and electronic interactions in such species (Brouwer et al., 1994).
Copper Complexes
- Formation of Copper Complexes : Studies on copper(II) acetate complexes with dimethylpiperazine and its derivatives provide insights into the chemical and spectroscopic properties of such complexes (Manhas et al., 1992).
Hydrogen-Bonded Adducts
- Hydrogen-Bonded Structures : The formation and properties of hydrogen-bonded adducts involving N,N'-dimethylpiperazine have been studied, revealing complex molecular architectures (Farrell et al., 2002).
Catalytic Activity
- Catalytic Applications : Research has explored the use of dimethylpiperazine derivatives as catalysts in chemical reactions, demonstrating their potential in facilitating specific organic transformations (Naïli et al., 2013).
Polyurethane Foam Production
- Polyurethane Foam Production : Studies have evaluated the effectiveness of dimethylpiperazine as a catalyst in the production of polyurethane foam, highlighting its role in controlling reaction kinetics (Samarappuli & Liyanage, 2018).
Safety And Hazards
Orientations Futures
Future research could focus on the development of new photosensitizers with enhanced tumor selectivity, which could improve the effectiveness of photodynamic therapy (PDT) . Additionally, the field of directed evolution could provide powerful tools for protein engineering, potentially leading to the development of biomolecules with properties that make them more suitable for specific applications .
Propriétés
IUPAC Name |
(3R)-1,3-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWAVJWPWKDRK-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,3-Dimethylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)





![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)



